

An In-depth Technical Guide to m-PEG16-SH: Properties, Suppliers, and Applications

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Compound of Interest

Compound Name: *m*-PEG16-SH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with 16 ethylene glycol units (**m-PEG16-SH**). It details its chemical properties, identifies key suppliers, and explores its applications in bioconjugation, nanoparticle functionalization, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, nanotechnology, and materials science.

Core Properties of m-PEG16-SH

m-PEG16-SH is a hydrophilic linker molecule characterized by a methoxy-terminated polyethylene glycol chain with a terminal thiol group. This structure imparts unique properties that are highly advantageous in various biomedical applications. The PEG chain provides excellent water solubility and biocompatibility, while the terminal thiol group allows for covalent attachment to specific functional groups.

A summary of the key quantitative data for **m-PEG16-SH** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	874820-38-9	[1] [2]
Molecular Formula	C33H68O16S	[1]
Molecular Weight	752.95 g/mol	
Appearance	Colorless Liquid	
Purity	>96%	
Storage Conditions	-20°C, desiccated	

Key Suppliers

Several chemical suppliers specialize in providing high-purity **m-PEG16-SH** for research and development purposes. The following table lists some of the prominent suppliers.

Supplier	Catalog Number	Purity
Biorbyt	orb1988187	Not specified
Precise PEG	AG-1385	>96%
MolCore	MC740246	≥98%
PurePEG	Not specified	Not specified

Applications and Experimental Protocols

The unique properties of **m-PEG16-SH** make it a versatile tool in several advanced research areas. The following sections detail its primary applications and provide illustrative experimental protocols.

Bioconjugation: Protein PEGylation

The process of covalently attaching polyethylene glycol (PEG) chains to a protein, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, reduce

immunogenicity, and prolong circulation half-life. The thiol group of **m-PEG16-SH** can be used for site-specific PEGylation by targeting free cysteine residues on a protein's surface.

Experimental Protocol: Thiol-Specific Protein PEGylation

This protocol outlines a general procedure for the site-specific PEGylation of a protein with **m-PEG16-SH**. Optimization of parameters such as protein concentration, PEG-to-protein ratio, temperature, pH, and reaction time is crucial for achieving the desired degree of PEGylation while maintaining protein activity.

- **Protein Preparation:** Dissolve the protein to be PEGylated in a non-amine-containing buffer at a pH range of 6.5-7.5. Common buffers include phosphate-buffered saline (PBS). The protein concentration should be optimized for the specific protein.
- **Reagent Preparation:** Prepare a stock solution of **m-PEG16-SH** in the same buffer. To minimize oxidation of the thiol group, it is recommended to prepare this solution fresh before use and to work under an inert atmosphere (e.g., nitrogen or argon) if possible.
- **PEGylation Reaction:** Add the **m-PEG16-SH** stock solution to the protein solution at a desired molar excess (e.g., 5 to 20-fold molar excess of PEG over protein).
- **Incubation:** Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2 to 24 hours). The optimal time and temperature will vary depending on the protein and the desired level of PEGylation.
- **Reaction Quenching (Optional):** The reaction can be stopped by adding a low molecular weight thiol-containing compound, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted **m-PEG16-SH**.
- **Purification:** Remove excess **m-PEG16-SH** and unreacted protein from the PEGylated product using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
- **Characterization:** Analyze the resulting PEGylated protein using methods like SDS-PAGE to confirm the increase in molecular weight, and use appropriate assays to determine the retention of biological activity.

Nanoparticle Functionalization

m-PEG16-SH is frequently used to modify the surface of nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group forms a strong covalent bond with the gold surface, creating a hydrophilic and biocompatible PEG layer. This surface modification prevents nanoparticle aggregation in biological media, reduces non-specific protein adsorption (opsonization), and minimizes uptake by the reticuloendothelial system, thereby prolonging their circulation time in vivo.

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol describes a common method for the surface functionalization of pre-synthesized gold nanoparticles with **m-PEG16-SH**.

- **Nanoparticle Suspension:** Obtain a stable aqueous suspension of gold nanoparticles at a known concentration.
- **PEGylation Solution Preparation:** Prepare a stock solution of **m-PEG16-SH** in a suitable buffer, such as phosphate buffer.
- **Surface Modification Reaction:** Add the **m-PEG16-SH** solution to the gold nanoparticle suspension. The final concentration of **m-PEG16-SH** should be in excess to ensure complete surface coverage.
- **Incubation:** Incubate the mixture at room temperature with gentle stirring for a sufficient period (e.g., 30 minutes to several hours) to allow for the formation of the gold-thiol bond.
- **Purification:** Remove excess, unbound **m-PEG16-SH** by centrifugation. The functionalized nanoparticles will form a pellet, which can be resuspended in a fresh buffer. Repeat the centrifugation and resuspension steps multiple times to ensure complete removal of unreacted PEG.
- **Characterization:** Characterize the PEGylated nanoparticles using techniques such as UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to confirm the morphology and dispersion of the nanoparticles.

Linker for PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The properties of the linker, such as its length and composition, are critical for the efficacy of the PROTAC. PEG linkers, including **m-PEG16-SH**, are often incorporated to enhance the solubility and cell permeability of the PROTAC molecule.

Experimental Workflow: PROTAC Synthesis Using a PEG Linker

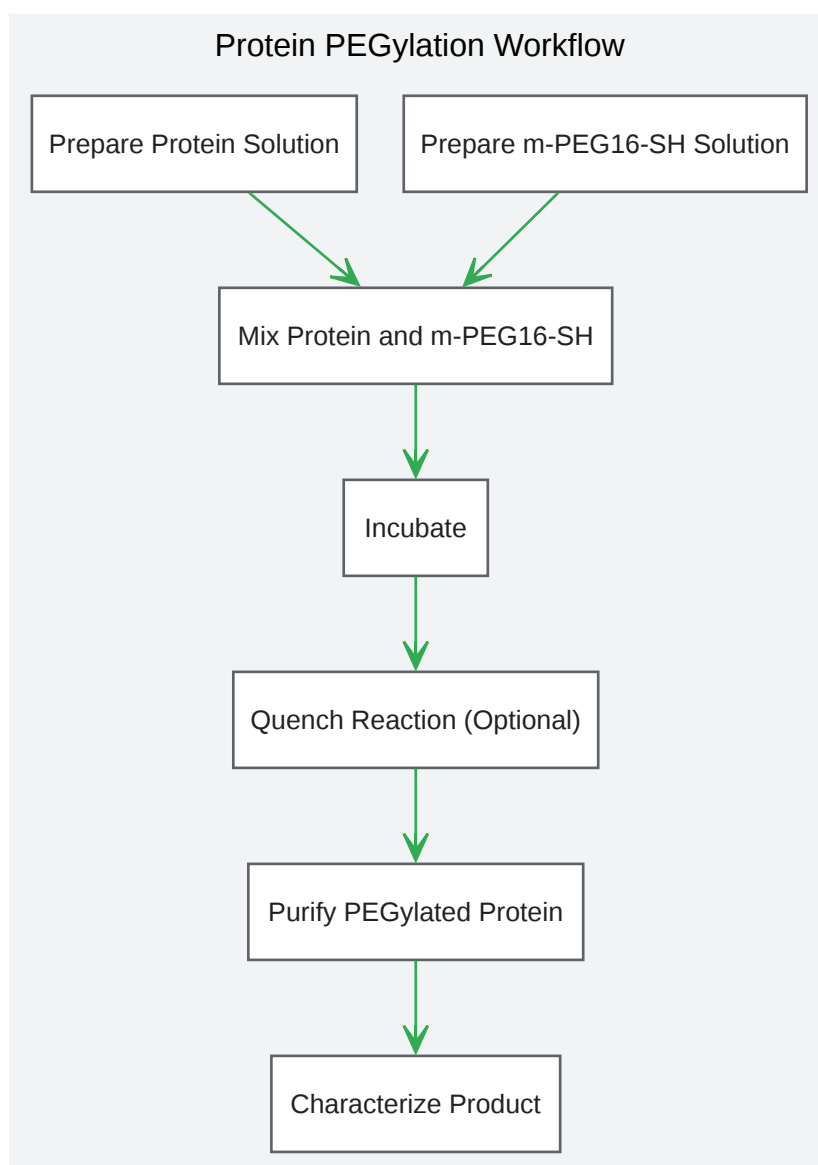
The synthesis of a PROTAC is a multi-step process. The following is a generalized workflow illustrating how a thiol-terminated PEG linker like **m-PEG16-SH** can be incorporated. The thiol group would typically be reacted with a suitable functional group on one of the ligands, for example, through a thiol-maleimide Michael addition reaction.

- **Ligand Functionalization:** Synthesize or obtain the target protein ligand and the E3 ligase ligand with appropriate functional groups for linker attachment. For instance, one ligand could possess a maleimide group to react with the thiol of **m-PEG16-SH**.
- **Linker Attachment to the First Ligand:** React **m-PEG16-SH** with the maleimide-functionalized ligand in a suitable solvent. This forms a stable thioether bond, conjugating the PEG linker to the first ligand.
- **Purification of the Ligand-Linker Intermediate:** Purify the resulting conjugate using chromatographic techniques such as flash column chromatography or preparative HPLC.
- **Activation of the Other Linker End (if necessary):** The methoxy end of the PEG is generally inert. If a different functionality is required at this end for attachment to the second ligand, a heterobifunctional PEG linker would be used. In the case of **m-PEG16-SH**, the synthesis strategy would involve attaching the thiol end to one ligand, and the other end of the PROTAC would be built up from the methoxy-PEG chain. A more common approach is to use a heterobifunctional PEG linker with reactive groups at both ends.
- **Attachment of the Second Ligand:** Couple the purified ligand-linker intermediate to the second ligand using an appropriate chemical reaction.

- Final PROTAC Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
- Characterization: Confirm the structure and purity of the final PROTAC using techniques such as LC-MS and NMR spectroscopy.

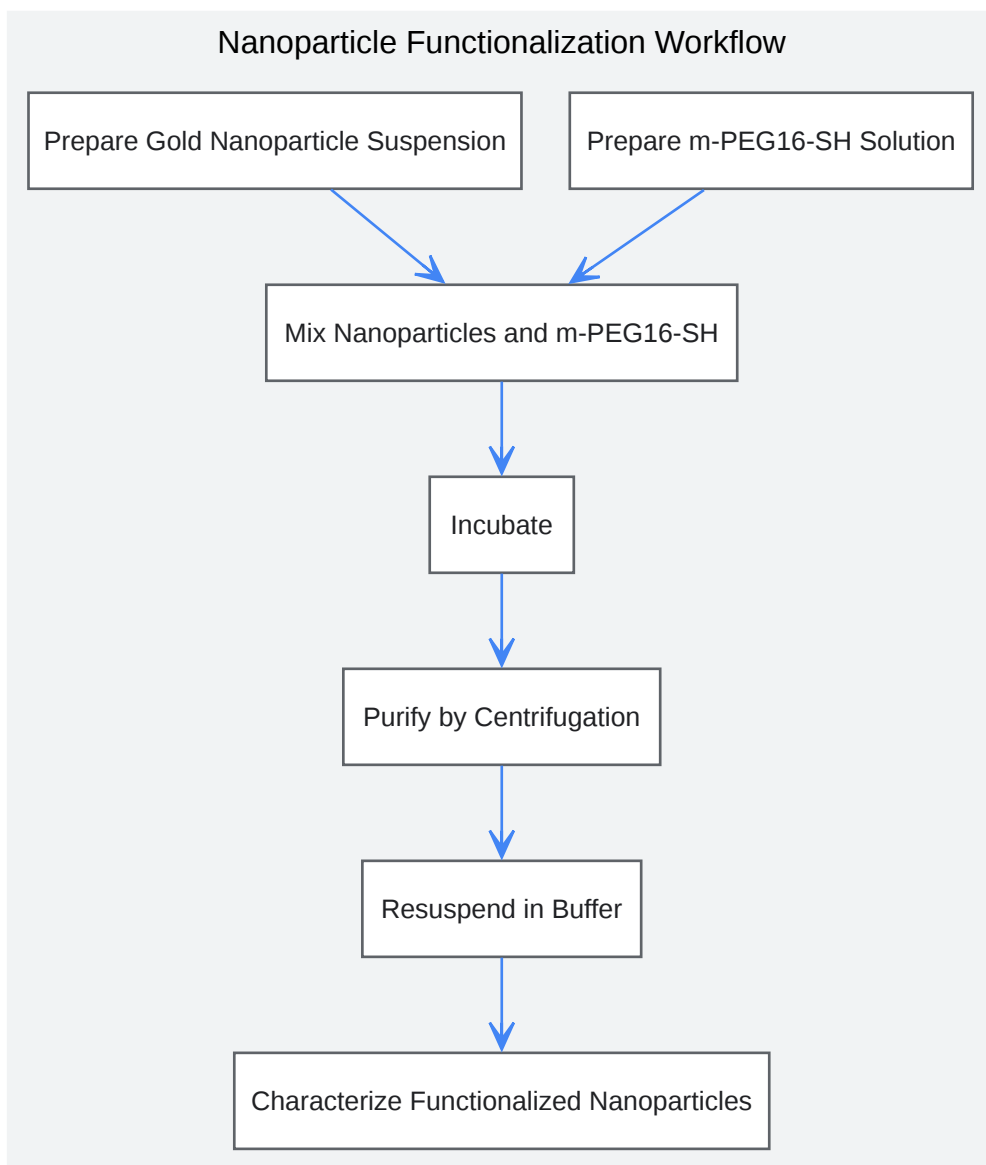
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflows described above.



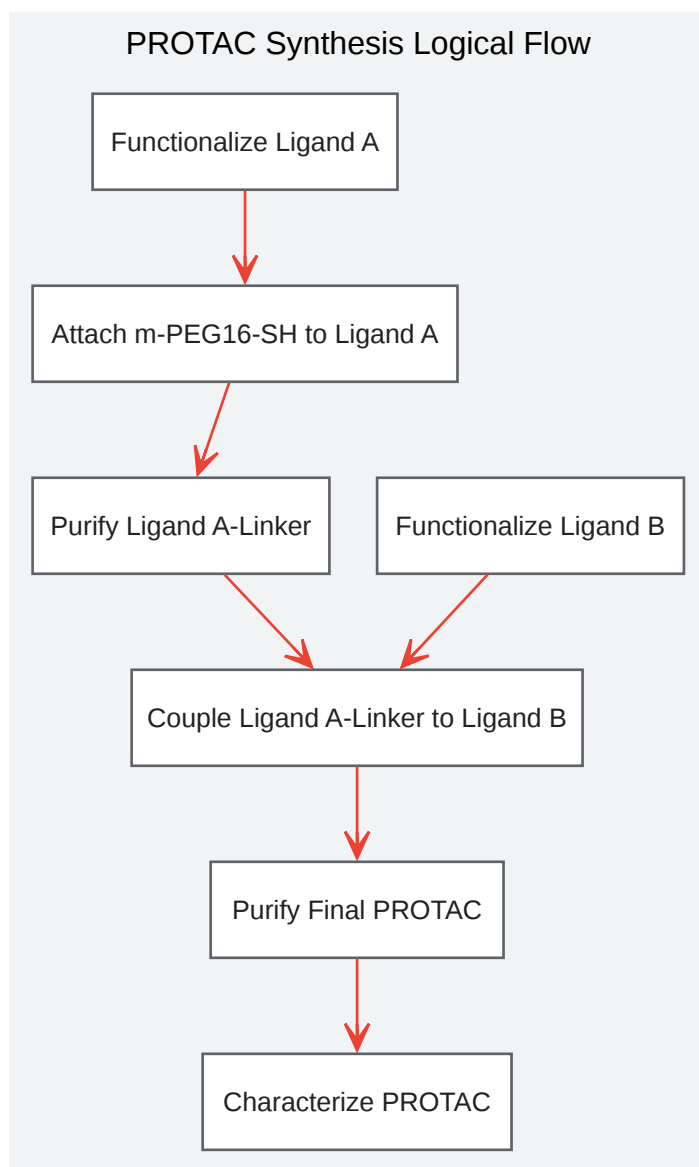
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Caption: Workflow for Protein PEGylation with **m-PEG16-SH**.



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Caption: Workflow for Gold Nanoparticle Functionalization.



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Caption: Logical Flow for PROTAC Synthesis using a PEG Linker.

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References

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